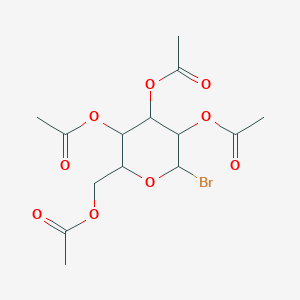

alpha-D-Galactopyranosyl bromide, tetraacetate

Description

The exact mass of the compound 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3068-32-4 |

|---|---|

Molecular Formula |

C14H19BrO9 |

Molecular Weight |

411.20 g/mol |

IUPAC Name |

(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate |

InChI |

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3 |

InChI Key |

CYAYKKUWALRRPA-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |

Other CAS No. |

3068-32-4 |

Pictograms |

Irritant |

Synonyms |

Acetobromo-α-D-Galactose; Acetobromogalactose; |

Origin of Product |

United States |

Foundational & Exploratory

alpha-D-Galactopyranosyl bromide, tetraacetate molecular weight and formula

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of key chemical entities is paramount. This guide provides the fundamental molecular data for alpha-D-Galactopyranosyl bromide, tetraacetate, a commonly used glycosyl donor in carbohydrate chemistry.

Physicochemical Data

The molecular formula and weight are critical parameters for stoichiometric calculations in synthesis and for characterization. The data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₉BrO₉[1][2][3] |

| Molecular Weight | 411.20 g/mol [2][4][5] |

| IUPAC Name | (2R,3R,4S,5R,6R)-3,4,5-Triacetoxy-6-bromotetrahydro-2H-pyran-2-yl]methyl acetate |

| CAS Number | 3068-32-4[1][3] |

This technical summary provides the essential molecular and physical data for this compound, presented for ease of use in a research and development setting.

References

- 1. CAS#:3068-32-4 | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide | Chemsrc [chemsrc.com]

- 2. This compound | C14H19BrO9 | CID 102932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. alpha-Acetobromogalactose | C14H19BrO9 | CID 2734143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3068-32-4|2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide|BLD Pharm [bldpharm.com]

Stability and Storage of Acetobromo-α-D-galactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetobromo-α-D-galactose (2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide) is a pivotal glycosyl donor in carbohydrate synthesis, enabling the formation of α-galactosidic linkages in a variety of glycoconjugates and oligosaccharides. Its reactivity, however, is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for acetobromo-α-D-galactose, drawing upon available data and analogous information from structurally similar compounds to ensure the integrity and successful application of this vital reagent.

Core Stability Profile

Acetobromo-α-D-galactose is a crystalline solid that is sensitive to environmental factors. Its stability is primarily influenced by temperature, moisture, and light. To maintain its purity and reactivity, adherence to appropriate storage and handling protocols is critical. The compound is often supplied with a stabilizer, such as calcium carbonate, to mitigate degradation.

General Storage Recommendations

Proper storage is paramount to extending the shelf-life of acetobromo-α-D-galactose. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -15°C for long-term storage.[1][2] Short-term storage at 2-8°C is also cited. | Minimizes thermal degradation and preserves the integrity of the acetyl and bromide functional groups. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidative degradation. |

| Moisture | Keep in a tightly sealed container in a dry environment. A vacuum desiccator is recommended.[1] | The anomeric bromide is highly susceptible to hydrolysis, which is a primary degradation pathway. |

| Light | Protect from light. | While specific photostability data is limited, related compounds are known to be light-sensitive, which can promote decomposition.[3] |

| Stabilizer | Often supplied with ~2% calcium carbonate.[1] | The basic nature of calcium carbonate neutralizes any hydrobromic acid that may form, thus preventing autocatalytic degradation. |

Degradation Pathways and Kinetics

The primary degradation pathway for acetobromo-α-D-galactose is hydrolysis of the anomeric C-Br bond upon contact with water. This reaction leads to the formation of 2,3,4,6-tetra-O-acetyl-D-galactose and hydrobromic acid. The buildup of hydrobromic acid can further catalyze the degradation of the starting material.

Caption: Proposed hydrolytic degradation pathway for acetobromo-α-D-galactose.

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is crucial for assessing the purity and degradation of acetobromo-α-D-galactose. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Stability-Indicating HPLC Method (General Protocol)

This protocol outlines a general approach for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both potentially containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

-

Example Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Acetyl groups provide some UV absorbance; detection in the low UV range (e.g., 210-220 nm) is often effective.

-

Sample Preparation:

-

Accurately weigh and dissolve the acetobromo-α-D-galactose sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

-

Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

-

-

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the sample to stress conditions to generate degradation products.

-

Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

-

Base Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid material or a solution to elevated temperatures.

-

Photodegradation: Expose the solid material or a solution to UV and visible light. The HPLC method should be able to separate the intact acetobromo-α-D-galactose from all formed degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of acetobromo-α-D-galactose and its degradation products. In a stability study, NMR can be used to:

-

Confirm the identity and purity of the starting material.

-

Identify the chemical structures of degradation products formed during forced degradation studies.

-

Quantify the extent of degradation by integrating the signals of the parent compound and its degradation products.

Caption: A logical workflow for assessing the stability of acetobromo-α-D-galactose.

Summary of Stability Data

Due to the limited availability of quantitative stability data for acetobromo-α-D-galactose in the scientific literature, the following table summarizes the key qualitative stability characteristics and recommended handling procedures. This information is critical for maintaining the quality and reactivity of the compound.

| Aspect | Summary of Findings |

| Thermal Stability | Considered to have limited thermal stability and is susceptible to decomposition by heat.[3] Long-term storage at low temperatures (-20°C to -15°C) is consistently recommended.[1][2] |

| Hydrolytic Stability | Highly sensitive to moisture.[1] Decomposes on contact with water, making anhydrous storage and handling conditions essential. |

| Photostability | Should be protected from light, as related glycosyl bromides are known to be light-sensitive.[3] |

| Chemical Compatibility | Incompatible with strong oxidizing agents, acids, magnesium, and aluminum. |

| Physical Appearance | Typically a white to off-white crystalline powder. A change in color may indicate degradation. |

Conclusion

The stability of acetobromo-α-D-galactose is a critical factor for its successful use in chemical synthesis. This technical guide consolidates the available information, emphasizing the necessity of stringent storage conditions, including low temperatures, exclusion of moisture and light, and storage under an inert atmosphere. While quantitative degradation kinetic data remains elusive, the provided qualitative stability profile and general experimental protocols for stability assessment offer a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of this important glycosylating agent. The use of a stabilizer like calcium carbonate is a common and recommended practice. Adherence to these guidelines will help in minimizing degradation and ensuring reproducible results in synthetic applications.

References

An In-depth Technical Guide to the Solubility of α-D-Galactopyranosyl Bromide, Tetraacetate in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of key chemical intermediates is paramount for reaction optimization, purification, and formulation. This guide provides a comprehensive overview of the solubility of α-D-Galactopyranosyl bromide, tetraacetate (also known as acetobromo-α-D-galactose), a crucial glycosyl donor in carbohydrate chemistry.

Core Concepts: Solubility and Physicochemical Properties

α-D-Galactopyranosyl bromide, tetraacetate is a white to pale yellow crystalline solid. Its solubility is a critical parameter for its application in glycosylation reactions, where it serves as an electrophilic donor of a galactose moiety. The acetyl protecting groups enhance its stability and solubility in organic solvents while rendering it sparingly soluble in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for α-D-Galactopyranosyl bromide, tetraacetate in various organic solvents.

| Solvent | Chemical Formula | Solubility | Remarks |

| Ethyl Acetate | C₄H₈O₂ | 50 mg/mL | Clear, colorless to faintly yellow solution. |

| Chloroform | CHCl₃ | 5 mg/mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Frequently used as a solvent for glycosylation reactions. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | - |

| Methanol | CH₃OH | Slightly Soluble[1] | - |

| Water | H₂O | Sparingly soluble[2], Slightly soluble[2] | The compound is known to have low solubility in water.[3] |

Experimental Protocols

General Protocol for Solubility Determination

This protocol outlines a typical procedure for determining the solubility of a compound like α-D-Galactopyranosyl bromide, tetraacetate in an organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

α-D-Galactopyranosyl bromide, tetraacetate

-

Selected organic solvent (e.g., Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of α-D-Galactopyranosyl bromide, tetraacetate to a series of vials.

-

Add a known volume of the organic solvent to each vial.

-

Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature.

-

Stir the mixtures vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of α-D-Galactopyranosyl bromide, tetraacetate in the diluted solution using a calibrated analytical method such as HPLC or GC.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at that temperature.

-

Protocol for a Typical Glycosylation Reaction

This protocol describes a generalized procedure for a glycosylation reaction using α-D-Galactopyranosyl bromide, tetraacetate as the glycosyl donor.

Materials:

-

α-D-Galactopyranosyl bromide, tetraacetate (Glycosyl Donor)

-

Glycosyl Acceptor (an alcohol or thiol)

-

Anhydrous Dichloromethane (DCM)

-

Promoter/Activator (e.g., silver triflate, silver carbonate)

-

Inert gas (Argon or Nitrogen)

-

Activated molecular sieves (4 Å)

-

Thin-Layer Chromatography (TLC) supplies

-

Standard laboratory glassware (flame-dried)

Procedure:

-

Preparation of Reactants:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.

-

Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

-

In a separate flask, dissolve the α-D-Galactopyranosyl bromide, tetraacetate in anhydrous DCM.

-

-

Reaction Initiation:

-

To the stirring mixture of the acceptor and molecular sieves, add the promoter (e.g., silver carbonate).

-

Slowly add the solution of the glycosyl donor to the acceptor mixture.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM.

-

Filter the mixture through a pad of celite to remove the insoluble salts and molecular sieves.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

-

Visualizations

Glycosylation Reaction Workflow

The following diagram illustrates the logical workflow of a typical glycosylation reaction using α-D-Galactopyranosyl bromide, tetraacetate.

Caption: A generalized workflow for a glycosylation reaction.

This technical guide provides essential information on the solubility of α-D-Galactopyranosyl bromide, tetraacetate, offering a valuable resource for laboratory work. The provided data and protocols are intended to aid in the planning and execution of experiments involving this important glycosylating agent.

References

The Chemistry and Applications of Acetobromo-α-D-galactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetobromo-α-D-galactose, a key glycosyl donor in carbohydrate chemistry. It details the compound's nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in the synthesis of complex glycans and glycoconjugates.

Nomenclature and Structure

Acetobromo-α-D-galactose, a synthetically derived monosaccharide, is systematically named according to IUPAC nomenclature. Its structure is characterized by a pyranose ring with acetyl protecting groups and a bromine atom at the anomeric carbon, rendering it a highly reactive intermediate for glycosylation reactions.

The formal IUPAC name for this compound is [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate [1]. However, it is more commonly referred to by its semi-systematic name, 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide [1][2][3][4][5]. For brevity and common usage in literature, the name acetobromo-α-D-galactose is frequently used.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for acetobromo-α-D-galactose is presented in the table below, providing essential information for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉BrO₉ | [1][3][6] |

| Molecular Weight | 411.20 g/mol | [1][3][4][6] |

| CAS Number | 3068-32-4 | [1][3][4][5][6][7] |

| Appearance | White to off-white or light brown crystalline powder | [3] |

| Purity | ≥93% (TLC) or >98.0% (HPLC) | [4][6] |

| Optical Activity | [α]²⁵/D +200° to +225° (c = 0.5% in chloroform) | [4] |

| Solubility | Soluble in chloroform (5 mg/mL) | [4] |

| Storage Temperature | -20°C | [4] |

Experimental Protocols

Synthesis of Acetobromo-α-D-galactose

The chemical synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide is a standard procedure in carbohydrate chemistry, typically involving the peracetylation of galactose followed by bromination at the anomeric position. A general methodology is outlined below.

Materials:

-

D-galactose

-

Acetic anhydride

-

A catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid

-

Red phosphorus

-

Bromine

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Peracetylation of D-galactose: D-galactose is treated with an excess of acetic anhydride in the presence of a catalyst to acetylate all hydroxyl groups, forming penta-O-acetyl-β-D-galactopyranose.

-

Anomeric Bromination: The peracetylated galactose is then dissolved in a suitable anhydrous solvent like dichloromethane. A solution of bromine in dichloromethane is added dropwise at a controlled temperature, often in the presence of red phosphorus which facilitates the formation of phosphorus tribromide in situ. This reagent then facilitates the substitution of the anomeric acetate with bromide.

-

Work-up: The reaction mixture is carefully quenched, for instance, by pouring it into ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution to neutralize any remaining acid, and then with water.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide.

Koenigs-Knorr Glycosylation using Acetobromo-α-D-galactose

This compound is a classic glycosyl donor in the Koenigs-Knorr reaction, a widely used method for the formation of glycosidic bonds.

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (glycosyl donor)

-

An alcohol or a compound with a hydroxyl group (glycosyl acceptor)

-

A silver salt promoter (e.g., silver carbonate, silver oxide)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Molecular sieves (to ensure anhydrous conditions)

Procedure:

-

A mixture of the glycosyl acceptor and the silver salt promoter in an anhydrous solvent is prepared under an inert atmosphere (e.g., argon or nitrogen) in the presence of activated molecular sieves.

-

A solution of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide in the same anhydrous solvent is added dropwise to the mixture, typically at room temperature or slightly below.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is filtered to remove the silver salts, and the filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography to isolate the desired glycosylated product.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the generalized workflow for a Koenigs-Knorr glycosylation reaction, a primary application of acetobromo-α-D-galactose.

Caption: Workflow for Koenigs-Knorr Glycosylation.

Applications in Research and Development

Acetobromo-α-D-galactose is a crucial building block in the synthesis of complex oligosaccharides and glycoproteins[2]. Its applications span various fields:

-

Carbohydrate Chemistry: It serves as a key intermediate in the synthesis of a wide array of oligosaccharides, enabling the exploration of complex carbohydrate structures and their biological functions[3].

-

Drug Development: The unique reactivity of the anomeric bromide allows for the modification of sugar-based drugs, potentially enhancing their efficacy and targeting capabilities[3]. It has been used in the synthesis of compounds with potential anti-inflammatory and anti-tumor activities[2].

-

Biotechnology: This compound is utilized in the production of glycoproteins, which are essential for the development of biotherapeutics for treating diseases such as cancer and autoimmune disorders[3].

-

Glycobiology: It facilitates the study of carbohydrate-protein interactions by enabling the synthesis of specific glycan structures for use in binding assays and other biological investigations[3].

References

- 1. alpha-Acetobromogalactose | C14H19BrO9 | CID 2734143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynlab.com [chemsynlab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. アセトブロモ-α-D-ガラクトース ≥93% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3068-32-4|2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide|BLD Pharm [bldpharm.com]

- 6. Acetobromo-α-D-galactose - CD BioGlyco [bioglyco.com]

- 7. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to α-D-Galactopyranosyl Bromide, Tetraacetate: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of α-D-galactopyranosyl bromide, tetraacetate, also known as acetobromo-α-D-galactose. It includes detailed experimental protocols for the determination of its melting point and the observation of its physical appearance, crucial for its characterization and quality control in research and development. Furthermore, this guide illustrates key reaction pathways where this compound serves as a vital glycosyl donor.

Core Properties

α-D-Galactopyranosyl bromide, tetraacetate is a key intermediate in carbohydrate chemistry, widely utilized in the synthesis of a variety of glycoconjugates, including oligosaccharides and glycopeptides.[1] Its reactivity as a glycosyl donor makes it an invaluable tool in the development of novel therapeutics and diagnostics.

Data Presentation: Physical and Chemical Properties

The quantitative data for α-D-galactopyranosyl bromide, tetraacetate are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Appearance | White to light yellow or off-white crystalline powder/solid. | [2][3][4][5] |

| Melting Point | 79 - 85 °C | [2][5][6] |

| Molecular Formula | C₁₄H₁₉BrO₉ | [7] |

| Molecular Weight | 411.20 g/mol | [7][8] |

| Purity | ≥93% (TLC), >98.0%(T)(HPLC) | [3][4] |

| Optical Activity | [α]²⁵/D +200° to +225° (c=0.5% in chloroform) | [2][4] |

| Solubility | Sparingly soluble in water. Soluble in chloroform, ethyl acetate, DMSO, and DCM. | [2][4][5][9] |

| Storage Conditions | Store at ≤ -15 °C to -20°C. Temperature sensitive. | [4][6][9] |

| Stabilizer | Often stabilized with ~1-2% calcium carbonate (CaCO₃). | [2][4][5] |

Experimental Protocols

Detailed methodologies for the determination of melting point and observation of physical appearance are provided below. These protocols are fundamental for verifying the identity and purity of α-D-galactopyranosyl bromide, tetraacetate in a laboratory setting.

1. Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded to define the melting point range.[4] A broad melting range often indicates the presence of impurities.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

α-D-Galactopyranosyl bromide, tetraacetate sample

Procedure:

-

Sample Preparation: Place a small amount of the crystalline α-D-galactopyranosyl bromide, tetraacetate on a clean, dry surface. If the crystals are large, gently crush them into a fine powder.

-

Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample.[4] Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 1-2 mm high.[4][9]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the capillary tube into the sample holder. Ensure the thermometer is correctly positioned.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[4] Immerse the setup in the oil bath of the Thiele tube.

-

-

Heating:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.

-

For a precise measurement, allow the apparatus to cool and then begin heating again at a slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container. For repeated measurements, always use a fresh sample and a new capillary tube.[4]

2. Observation of Physical Appearance

The physical appearance provides a qualitative measure of a compound's purity and identity.

Principle: Visual inspection of the compound under controlled lighting conditions allows for the characterization of its color, state (e.g., crystalline, powder), and the presence of any visible impurities.

Apparatus and Materials:

-

Clean, dry watch glass or white tile

-

Spatula

-

Good lighting source (preferably natural or full-spectrum artificial light)

-

α-D-Galactopyranosyl bromide, tetraacetate sample

Procedure:

-

Sample Preparation: Using a clean spatula, place a small amount of α-D-galactopyranosyl bromide, tetraacetate onto a clean, dry watch glass or a white tile.

-

Visual Inspection:

-

Observe the sample against a white background to accurately determine its color. Note if it is white, off-white, or has a yellowish tint.

-

Examine the physical state of the material. Describe it as a crystalline solid, a fine powder, or note any other relevant textures.

-

Carefully look for any signs of heterogeneity, such as discolored particles or foreign matter, which could indicate impurities.

-

-

Recording Observations: Document the observed appearance in a laboratory notebook, for example, "a white to off-white crystalline powder."

Visualization of Experimental Workflows

Koenigs-Knorr Glycosylation Reaction

α-D-Galactopyranosyl bromide, tetraacetate is a classic glycosyl donor in the Koenigs-Knorr reaction, a fundamental method for the formation of glycosidic bonds.[3] The reaction typically involves the activation of the anomeric bromide with a heavy metal salt, such as silver oxide or silver carbonate, to facilitate nucleophilic attack by an alcohol.[2][3]

Caption: Workflow of the Koenigs-Knorr glycosylation reaction.

Iterative Oligosaccharide Synthesis

The synthesis of complex oligosaccharides can be achieved through an iterative process where a glycosyl donor, such as α-D-galactopyranosyl bromide, tetraacetate, is coupled to a glycosyl acceptor. The resulting disaccharide can then be chemically modified to become the new donor or acceptor for the next glycosylation step.

Caption: Iterative workflow for oligosaccharide synthesis.

References

- 1. pennwest.edu [pennwest.edu]

- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combinatorial synthesis of an oligosaccharide library by using beta-bromoglycoside-mediated iterative glycosylation of selenoglycosides: rapid expansion of molecular diversity with simple building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to Acetobromo-α-D-galactose: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of acetobromo-α-D-galactose (2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide), a key glycosyl donor in carbohydrate chemistry. The document details its chemical structure, stereochemistry, and physical properties. Furthermore, it presents representative experimental protocols for its synthesis, purification, and characterization, alongside its primary application in the Koenigs-Knorr glycosylation reaction for the formation of α- and β-galactosides. This guide is intended to be a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

Acetobromo-α-D-galactose, also known as 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, is a fully protected derivative of D-galactose. The pyranose ring is in a chair conformation, and the stereochemistry of the substituents is crucial for its reactivity and the stereochemical outcome of glycosylation reactions. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate[1].

The key stereochemical features are:

-

D-configuration: The stereocenter at C5 has the R-configuration, defining it as a D-sugar.

-

Galacto-configuration: The hydroxyl group at C4 is in an axial position, distinguishing it from the glucose analogue where it is equatorial.

-

α-anomer: The bromine atom at the anomeric carbon (C1) is in an axial position. This is a critical feature as it influences the stereoselectivity of glycosylation reactions. The anomeric configuration is typically confirmed by ¹H NMR spectroscopy, where the coupling constant between H1 and H2 (J₁,₂) is characteristically around 4 Hz for the α-anomer.

The chemical structure, including the stereochemistry, is unambiguously represented by its SMILES (Simplified Molecular Input Line Entry System) string: CC(=O)OC[C@@H]1--INVALID-LINK--Br)OC(=O)C)OC(=O)C)OC(=O)C[1].

References

Technical Guide on the Hazardous Decomposition of alpha-D-Galactopyranosyl bromide, tetraacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazardous decomposition products of alpha-D-Galactopyranosyl bromide, tetraacetate (CAS No. 3068-32-4). This information is critical for ensuring laboratory safety, designing stable formulations, and understanding the potential degradation pathways of this important glycosyl donor in drug development and chemical synthesis.

Overview and Stability

This compound, also known as acetobromo-α-D-galactose, is a key intermediate in glycosylation reactions. While stable at room temperature in closed containers under normal storage and handling conditions, it is susceptible to decomposition under certain conditions. Factors that can induce decomposition include exposure to excess heat, dust generation, and contact with incompatible materials.

Hazardous Decomposition Products

Upon decomposition, this compound can release hazardous gases. The primary identified hazardous decomposition products are:

| Decomposition Product | Chemical Formula | Primary Hazards |

| Carbon Monoxide | CO | Toxic, Flammable |

| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations |

| Hydrogen Bromide | HBr | Corrosive, Toxic, Respiratory Irritant |

This table summarizes the hazardous decomposition products as identified in safety data sheets.

The formation of these products is primarily expected under thermal stress. The organic acetate groups contribute to the formation of carbon monoxide and carbon dioxide, while the glycosidic bromide is the source of hydrogen bromide.

Conditions to Avoid and Incompatible Materials

To prevent hazardous decomposition, it is crucial to avoid the following conditions and materials:

-

Excess Heat: Elevated temperatures can initiate thermal decomposition.

-

Dust Generation: Fine dust particles can create an explosion hazard and increase the surface area for reaction.

-

Incompatible Materials: Contact with the following can lead to vigorous reactions and decomposition:

-

Acids

-

Aluminum

-

Oxidizing agents

-

Magnesium

-

Proposed Experimental Protocol for Decomposition Analysis

Objective: To identify and quantify the gaseous decomposition products of this compound as a function of temperature.

Methodology: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Mass Spectrometer (MS)

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Sample pans (e.g., alumina)

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a TGA sample pan.

-

TGA Setup: The TGA is purged with an inert gas to eliminate atmospheric oxygen and prevent combustion.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).

-

TGA Data Collection: The TGA records the mass loss of the sample as a function of temperature.

-

MS Coupling: The evolved gases from the TGA furnace are transferred to the mass spectrometer via a heated transfer line.

-

MS Data Collection: The MS continuously analyzes the composition of the evolved gases, identifying the decomposition products by their mass-to-charge ratio (m/z). For the expected products:

-

Carbon Monoxide (CO): m/z = 28

-

Carbon Dioxide (CO₂): m/z = 44

-

Hydrogen Bromide (HBr): m/z = 80 and 82 (due to bromine isotopes)

-

-

Data Analysis: The TGA data will indicate the temperatures at which decomposition occurs, and the MS data will identify the specific gases evolved at those temperatures. Quantitative analysis can be performed by calibrating the MS with known concentrations of the expected gases.

Visualizations

The following diagrams illustrate the conceptual decomposition pathway and the proposed experimental workflow.

Caption: A diagram illustrating the potential decomposition pathway.

Caption: A proposed workflow for analyzing decomposition products.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment. Always consult the latest Safety Data Sheet (SDS) for this compound and follow all appropriate laboratory safety procedures.

Methodological & Application

Application Notes and Protocols: Acetobromo-α-D-galactose in Koenigs-Knorr Glycosylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of acetobromo-α-D-galactose as a glycosyl donor in the Koenigs-Knorr glycosylation reaction. This classical yet highly relevant method is pivotal for the synthesis of a wide array of galactosides, including complex oligosaccharides, glycoconjugates, and active pharmaceutical ingredients.

Introduction

The Koenigs-Knorr reaction, first reported in 1901, is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[1] The reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[2][3] Acetobromo-α-D-galactose, a stable and accessible glycosyl donor, is widely employed in this reaction. The participating acetyl group at the C-2 position typically directs the formation of the 1,2-trans-glycosidic linkage (β-glycoside) through anchimeric assistance.[2] However, the stereochemical outcome can be influenced by various factors, including the choice of promoter, solvent, and reaction temperature.[2][4]

Key Applications

-

Oligosaccharide Synthesis: Sequential Koenigs-Knorr reactions using appropriately protected monosaccharide building blocks enable the assembly of complex oligosaccharides.

-

Glycoconjugate Chemistry: Attachment of galactose moieties to peptides, proteins, lipids, and other molecules to study their biological function or enhance their pharmacological properties.

-

Drug Development: Synthesis of galactose-containing natural products and their analogs with potential therapeutic activities.

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from various studies on the Koenigs-Knorr glycosylation using acetobromo-α-D-galactose and related glycosyl bromides, highlighting the impact of different promoters and reaction conditions on yield and stereoselectivity.

Table 1: Effect of Promoter on the Glycosylation of Acetobromo-α-D-galactose with Cyclohexanol Derivatives

| Glycosyl Donor | Acceptor | Promoter | Solvent | Yield (%) | Anomeric Selectivity (α:β) | Reference |

| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | 2-(4-methoxybenzyl)cyclohexanol | Cadmium carbonate | Toluene | 50-60 | β-anomer exclusively | [5][6] |

| 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide | Cyclohexanol | Silver(I) oxide/Iodine | Chloroform | - | Varies with conditions | [4] |

| 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide | Cyclohexanol | Mercury(II) oxide/Mercury(II) bromide | Chloroform | - | Varies with conditions | [4] |

| 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide | Cyclohexanol | Mercury(II) cyanide | Benzene-Nitromethane | - | Varies with conditions | [4] |

Table 2: Influence of Catalytic Additives on Koenigs-Knorr Glycosylation

| Glycosyl Donor | Acceptor | Promoter System | Solvent | Time | Yield (%) | Anomeric Selectivity (α:β) | Reference |

| Per-benzoylated mannosyl bromide | Di-O-isopropylidene-α-D-glucofuranose | Ag₂O | CH₂Cl₂ | 30 h | 5 | - | [7][8] |

| Per-benzoylated mannosyl bromide | Di-O-isopropylidene-α-D-glucofuranose | Ag₂O / TMSOTf (20 mol%) | CH₂Cl₂ | <5 min | 99 | α only | [7][8] |

| Per-benzoylated galactosyl bromide | Di-O-isopropylidene-α-D-glucofuranose | Ag₂O / TMSOTf (25 mol%) | CH₂Cl₂ | 10 min | 99 | β only | [8] |

| Per-benzylated galactosyl bromide | Di-O-isopropylidene-α-D-glucofuranose | Ag₂O / TMSOTf (10 mol%) | CH₂Cl₂ | 15 min | 90 | >1:20 | [8] |

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr Glycosylation using Cadmium Carbonate

This protocol is adapted from the synthesis of cycloalkyl-β-D-galactopyranosides.[5]

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (glycosyl donor)

-

Alcohol acceptor (e.g., 2-(4-methoxybenzyl)cyclohexanol)

-

Cadmium carbonate (promoter)

-

Toluene (anhydrous)

-

Standard laboratory glassware for anhydrous reactions

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve the alcohol acceptor (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add cadmium carbonate (3.0 equivalents) to the solution.

-

Heat the mixture to reflux and distill off a small portion of the toluene (azeotropic distillation) to remove any traces of water.

-

In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (3.0 equivalents) in a minimal amount of anhydrous toluene.

-

Add the glycosyl bromide solution dropwise to the refluxing acceptor-promoter mixture over 5 minutes.

-

Continue stirring the reaction mixture at reflux for an additional 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Wash the solid residue with toluene and combine the filtrates.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure glycoside.

Protocol 2: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation

This protocol is based on the accelerated Koenigs-Knorr reaction.[7][8]

Materials:

-

Per-O-acylated glycosyl bromide (e.g., acetobromo-α-D-galactose) (1.0 equivalent)

-

Alcohol acceptor (1.2 equivalents)

-

Silver(I) oxide (Ag₂O) (3.0 equivalents)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.25 equivalents)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Molecular sieves (4 Å)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol acceptor, silver(I) oxide, and activated molecular sieves.

-

Add anhydrous dichloromethane via syringe.

-

Cool the stirred suspension to the desired temperature (e.g., 0 °C).

-

Add the glycosyl bromide donor to the mixture.

-

Add TMSOTf dropwise via syringe.

-

Allow the reaction to proceed, monitoring by TLC. Reactions are often complete within minutes to a few hours.[8]

-

Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine or pyridine).

-

Dilute the mixture with dichloromethane and filter through a pad of Celite to remove solid residues.

-

Wash the Celite pad with additional dichloromethane.

-

Combine the organic filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired glycoside.

Visualizations

Koenigs-Knorr Reaction Mechanism

Caption: Mechanism of the Koenigs-Knorr reaction with acetobromo-α-D-galactose.

General Experimental Workflow

Caption: General workflow for a Koenigs-Knorr glycosylation experiment.

References

- 1. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols for N- and S-Galactosylation Reactions with Tetraacetate Precursors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective introduction of galactose moieties onto proteins and peptides through either N-galactosylation via metabolic labeling or S-galactosylation via direct chemical ligation. The use of tetraacetylated precursors enhances cell permeability for metabolic labeling and provides a stable starting material for chemical modifications.

Introduction

Glycosylation, the enzymatic attachment of sugars to proteins and lipids, is a critical post-translational modification that influences protein folding, stability, and function. The ability to selectively introduce specific sugars, such as galactose, onto a protein of interest is a powerful tool in glycobiology and drug development. N-galactosylation typically involves the metabolic incorporation of galactose analogs into the glycan structures of proteins, while S-galactosylation refers to the direct chemical attachment of a galactose moiety to the thiol group of a cysteine residue. These methods enable the study of glycan function, the development of targeted therapeutics, and the creation of novel bioconjugates.

N-Galactosylation via Metabolic Labeling with Ac₄GalNAz

Metabolic labeling utilizes the cell's own biosynthetic machinery to incorporate unnatural sugars into glycoproteins. Peracetylated sugar analogs, such as N-azidoacetylgalactosamine-tetraacylated (Ac₄GalNAz), are cell-permeable and are processed by the cellular glycosylation pathways.[1][2][3] Once inside the cell, non-specific esterases remove the acetyl groups, and the modified sugar is incorporated into N-linked and O-linked glycans.[4] The azido group serves as a chemical reporter that can be selectively derivatized through bioorthogonal chemistry, such as click chemistry.[1]

Experimental Protocol: Metabolic Labeling of Cultured Cells with Ac₄GalNAz

This protocol describes the metabolic labeling of mammalian cells in culture with Ac₄GalNAz to introduce an azide-functionalized galactose analog into cellular glycoproteins.

Materials:

-

Mammalian cell line of choice (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

N-azidoacetylgalactosamine-tetraacylated (Ac₄GalNAz) (CAS: 653600-56-7)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Culture: Plate cells in a suitable culture vessel and grow to the desired confluency (typically 70-80%).

-

Preparation of Ac₄GalNAz Stock Solution: Prepare a 10 mM stock solution of Ac₄GalNAz in sterile DMSO.

-

Metabolic Labeling:

-

For adherent cells, remove the culture medium and replace it with fresh medium containing the desired final concentration of Ac₄GalNAz. A typical starting concentration is 50 µM.[1] A vehicle control (DMSO only) should be run in parallel.

-

For suspension cells, add the Ac₄GalNAz stock solution directly to the culture to the desired final concentration.

-

-

Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and experimental goals.

-

Cell Harvest and Lysis:

-

For adherent cells, wash the cells twice with ice-cold PBS, then add cell lysis buffer supplemented with protease inhibitors. Scrape the cells and collect the lysate.

-

For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in cell lysis buffer with protease inhibitors.

-

-

Lysate Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Downstream Analysis: The clarified lysate containing the azide-labeled glycoproteins is now ready for downstream applications, such as fluorescent labeling via click chemistry, enrichment, or mass spectrometry analysis.

Quantitative Data for N-Galactosylation

| Parameter | Condition | Cell Type | Outcome | Reference |

| Ac₄GalNAz Concentration | 50 µM | Rat Lung (ex vivo) | Robust azide labeling of extracellular matrix proteins. | [1] |

| Incubation Time | 3 days | HepG2 cells | Successful expression of azido groups on the cell surface. | [5] |

| Detection Method | Click chemistry with DBCO-Cy5 | HepG2 cells | Strong Cy5 fluorescence intensity on labeled cells. | [5] |

S-Galactosylation via Thia-Michael Addition

Direct chemical S-galactosylation of cysteine residues offers a site-specific method to introduce a galactose moiety onto a protein. This approach is particularly useful for proteins that do not undergo extensive glycosylation naturally or when precise control over the glycosylation site is required. The thia-Michael addition is a robust reaction for forming a carbon-sulfur bond by the addition of a thiol to an α,β-unsaturated carbonyl compound.[6][7] For S-galactosylation, a galactose derivative functionalized as a Michael acceptor is required.

Experimental Protocol: Chemical S-Galactosylation of a Cysteine-Containing Peptide

This protocol provides a general method for the S-galactosylation of a peptide containing a free cysteine residue using a peracetylated galactose derivative activated for Michael addition.

Materials:

-

Cysteine-containing peptide

-

Peracetylated galactose-maleimide derivative

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethylformamide (DMF) or DMSO

-

HPLC for purification

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. To ensure the cysteine thiol is in a reduced state, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Galactose Derivative Preparation: Dissolve the peracetylated galactose-maleimide derivative in a minimal amount of DMF or DMSO to create a concentrated stock solution.

-

S-Galactosylation Reaction: Add a 5 to 10-fold molar excess of the galactose-maleimide solution to the reduced peptide solution.

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.

-

Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, to react with the excess galactose-maleimide.

-

Purification: Purify the S-galactosylated peptide from unreacted starting materials and byproducts using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the S-galactosylated peptide by mass spectrometry.

-

Deprotection of Acetyl Groups (Optional): The acetyl protecting groups on the galactose moiety can be removed by treatment with a mild base, such as hydrazine or sodium methoxide in methanol, if the native glycan structure is desired.

Quantitative Data for S-Galactosylation

| Parameter | Condition | Substrate | Outcome | Reference |

| Reaction Type | Thia-Michael Addition | Cysteine-containing peptides/proteins | Efficient and specific thiol modification. | [7] |

| pH | ~7.0 - 8.5 | Cysteine thiol | Optimal for thiolate formation and reaction. | [8] |

| Reactant Molar Ratio | 5-10 fold excess of electrophile | Peptide | Drives reaction to completion. | General Practice |

Diagrams

Caption: Metabolic pathway of Ac₄GalNAz for N-galactosylation.

Caption: Experimental workflows for N- and S-galactosylation.

References

- 1. users.ox.ac.uk [users.ox.ac.uk]

- 2. Galactosylation of thiol group by beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beginners Guide To Glycosylation Of Proteins | Peak Proteins [peakproteins.com]

- 4. Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Targeting Cysteine Thiols for in Vitro Site-specific Glycosylation of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Glycoconjugates and Glycoproteins: Application Notes and Protocols for Researchers and Drug Development Professionals

Abstract

Glycoconjugates and glycoproteins are central to a vast array of biological processes, from cell-cell recognition and signaling to immune responses.[1] Their inherent structural complexity and heterogeneity, however, present significant challenges to understanding their precise functions and developing them as therapeutic agents.[2] The chemical and enzymatic synthesis of homogeneous glycoconjugates and glycoproteins has emerged as a powerful tool to overcome these hurdles, enabling detailed structure-function studies and the development of novel therapeutics and vaccines.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of these complex biomolecules, aimed at researchers, scientists, and professionals in drug development. Key methodologies covered include chemoenzymatic synthesis, native chemical ligation (NCL), and solid-phase glycopeptide synthesis.

Introduction to Glycoconjugate and Glycoprotein Synthesis

The synthesis of glycoconjugates and glycoproteins involves three main challenges: the stereoselective formation of glycosidic bonds, the assembly of the peptide or aglycone backbone, and the chemoselective ligation of the glycan and peptide/aglycone components.[5][6] Various strategies have been developed to address these challenges, broadly categorized as chemical, enzymatic, and chemoenzymatic approaches.

-

Chemical Synthesis: Offers the flexibility to create unnatural glycan structures and linkages but often requires extensive use of protecting groups and can be stereochemically challenging.[7][8]

-

Enzymatic Synthesis: Utilizes glycosyltransferases and glycosidases to achieve high regio- and stereoselectivity under mild conditions, mimicking natural biosynthetic pathways.[9][10]

-

Chemoenzymatic Synthesis: Combines the advantages of both chemical and enzymatic methods, offering a highly efficient and versatile approach to complex glycoconjugates.[4][11]

These synthetic strategies have profound applications in drug development, including the creation of glycan-based vaccines, glyco-engineered therapeutic proteins with improved pharmacokinetic properties, and tools for studying glycan-binding proteins (lectins) in disease.[12][13][14]

Key Synthetic Strategies and Applications

This section details several key synthetic methodologies with their applications and presents quantitative data for comparison.

Chemoenzymatic Synthesis of N-Glycans and Glycoproteins

Chemoenzymatic synthesis is a powerful strategy for producing complex N-glycans and glycoproteins with high homogeneity.[5] This approach typically involves the enzymatic trimming of a naturally sourced glycan to a core structure, followed by the enzymatic extension with desired monosaccharides.[15]

Application: Synthesis of a library of high-mannose N-glycans for microarray analysis to identify novel ligands for lectins or neutralizing epitopes for viruses.[15]

Quantitative Data Summary: Chemoenzymatic N-Glycan Synthesis Yields

| Step | Description | Starting Material | Enzyme(s) | Typical Yield (%) | Reference(s) |

| 1 | Release of N-glycans | Sialylglycopeptide (SGP) from egg yolk | PNGase F | >95 | [5] |

| 2 | Trimming to core glycan | Sialyl N-glycan | Neuraminidase, β-galactosidase | 80-90 | [5] |

| 3 | Enzymatic Extension | Core N-glycan (e.g., Man₃GlcNAc₂) | Glycosyltransferases | 70-95 (per step) | [9][11] |

| 4 | Transglycosylation | GlcNAc-protein, Sugar oxazoline | Endo-A | 60-85 | [11] |

Experimental Workflow: Chemoenzymatic Synthesis of N-Glycans

Caption: Workflow for chemoenzymatic synthesis of complex N-glycans from SGP.

Native Chemical Ligation (NCL) for Glycopeptide and Glycoprotein Synthesis

Native Chemical Ligation (NCL) is a cornerstone of protein and glycopeptide synthesis, enabling the joining of two unprotected peptide fragments.[16][17] The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine, forming a native peptide bond.[10][18] This method is highly valuable for incorporating synthetic glycopeptides into larger protein scaffolds.[19]

Application: Synthesis of glycoproteins with site-specific glycosylation to study the influence of glycans on protein folding and function.[20]

Quantitative Data Summary: Native Chemical Ligation Yields

| Ligation Partners | Glycan Complexity | Ligation Yield (%) | Reference(s) |

| Glycopeptide-thioester + Cys-peptide | Simple (e.g., single GalNAc) | 70-90 | [20] |

| Glycopeptide-thioester + Cys-peptide | Complex (e.g., sialylated N-glycan) | 50-75 | [19] |

| Peptide-thioester + Cys-glycopeptide | Simple (e.g., single GlcNAc) | 80-95 | [18] |

| Peptide-thioester + Cys-glycopeptide | Complex (e.g., high-mannose) | 60-80 | [19] |

Logical Relationship: Native Chemical Ligation Mechanism

Caption: Mechanism of Native Chemical Ligation for glycoprotein synthesis.

Solid-Phase Synthesis of Glycopeptides

Solid-phase peptide synthesis (SPPS) has been adapted for the synthesis of glycopeptides, typically by incorporating pre-synthesized glycosyl amino acid building blocks during the peptide chain elongation.[21][22] This method allows for precise control over the glycosylation site.[23]

Application: Synthesis of MUC1 glycopeptide antigens for the development of cancer vaccines.[23]

Quantitative Data Summary: Solid-Phase Glycopeptide Synthesis

| Glycopeptide Length (amino acids) | Number of Glycosylation Sites | Overall Yield (%) | Reference(s) |

| 10-15 | 1 | 20-40 | [21] |

| 20-30 | 1-2 | 10-25 | [22] |

| >30 | >2 | <10 | [21] |

Experimental Workflow: Solid-Phase Glycopeptide Synthesis

Caption: General workflow for solid-phase synthesis of O-glycopeptides.

Detailed Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of Sialyl Lewis X (sLeX) Glycan

This protocol describes a one-pot, multi-enzyme synthesis of the sLeX antigen, a crucial ligand for selectins involved in inflammation and cancer metastasis.[16][24]

Materials:

-

N-acetyllactosamine (LacNAc)

-

L-fucose

-

N-acetylneuraminic acid (Neu5Ac)

-

ATP, CTP, GTP

-

Bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP)

-

Pyruvate kinase

-

CMP-sialic acid synthetase

-

α2,3-sialyltransferase

-

α1,3-fucosyltransferase

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 10 mM MnCl₂

-

C18 Sep-Pak cartridge for purification

Procedure:

-

Dissolve LacNAc (10 mg, acceptor), L-fucose (1.5 eq), Neu5Ac (1.5 eq), ATP (1.5 eq), CTP (1.5 eq), and GTP (1.5 eq) in 1 mL of reaction buffer.

-

Add the enzymes: FKP (5 U), pyruvate kinase (10 U), CMP-sialic acid synthetase (2 U), α2,3-sialyltransferase (1 U), and α1,3-fucosyltransferase (1 U).

-

Incubate the reaction mixture at 37°C for 24-48 hours.

-

Monitor the reaction progress by TLC or HPLC-MS.

-

Upon completion, terminate the reaction by adding an equal volume of cold ethanol and centrifuge to precipitate the enzymes.

-

Purify the supernatant containing the sLeX glycan using a C18 Sep-Pak cartridge, eluting with a stepwise gradient of methanol in water.

-

Lyophilize the pure fractions to obtain the sLeX product.

-

Characterize the final product by NMR and mass spectrometry.[24]

Protocol 2: Synthesis of a Glycopeptide via Native Chemical Ligation

This protocol outlines the ligation of a synthetic glycopeptide thioester with a peptide containing an N-terminal cysteine.

Materials:

-

Glycopeptide-thioester (e.g., MUC1 fragment with a single GalNAc, 1 eq)

-

Cys-peptide (1.2 eq)

-

Ligation Buffer: 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0

-

Thiol catalyst: 4-mercaptophenylacetic acid (MPAA, 20 mM)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP, 5 mM)

-

Analytical and preparative C18 reverse-phase HPLC columns

-

Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC

Procedure:

-

Dissolve the glycopeptide-thioester and the Cys-peptide in the ligation buffer.

-

Add TCEP to the solution to ensure the cysteine thiol is in its reduced state.

-

Add the MPAA catalyst to initiate the ligation reaction.

-

Incubate the reaction at room temperature, monitoring its progress by analytical RP-HPLC. The reaction is typically complete within 4-16 hours.

-

Once the starting materials are consumed, quench the reaction by acidifying with TFA to a pH of 2-3.

-

Purify the crude ligation product by preparative RP-HPLC using a water/ACN gradient containing 0.1% TFA.

-

Collect the fractions corresponding to the desired ligated glycopeptide.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.[25]

-

Lyophilize the pure fractions to obtain the final glycopeptide.

Protocol 3: Solid-Phase Synthesis of an O-Glycopeptide

This protocol describes the synthesis of a short O-glycopeptide using Fmoc-based solid-phase chemistry.[21]

Materials:

-

Rink amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-Ser(α-D-GalNAc(OAc)₃)-OH (glycosyl amino acid building block)

-

Coupling reagent: HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: TFA/TIPS/H₂O (95:2.5:2.5)

-

DMF, DCM, Methanol, Diethyl ether

Procedure:

-

Swell the Rink amide resin in DMF in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Glycosyl Amino Acid Coupling: Use the same coupling protocol (step 3) to incorporate the Fmoc-Ser(α-D-GalNAc(OAc)₃)-OH building block.

-

After the final amino acid coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the glycopeptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude glycopeptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Global Deprotection of Glycan: Treat the crude glycopeptide with a solution of sodium methoxide in methanol to remove the acetyl groups from the glycan.

-

Purify the final glycopeptide by preparative RP-HPLC.[25]

-

Characterize the product by mass spectrometry.[26]

Characterization of Synthetic Glycoconjugates and Glycoproteins

Thorough characterization is essential to confirm the identity, purity, and structural integrity of synthetic glycoconjugates and glycoproteins.

-

Mass Spectrometry (MS): MALDI-TOF MS and ESI-MS are used to determine the molecular weight of the final product and confirm the successful ligation or synthesis.[12][26] Tandem MS (MS/MS) can be used to sequence the peptide backbone and identify the glycosylation site.[13]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the synthetic product and for its purification.[27][28] Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation and analysis of released glycans.[29]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful techniques for the detailed structural elucidation of the glycan moiety, including the determination of anomeric configurations and linkage positions.[30]

Conclusion

The ability to synthesize homogeneous glycoconjugates and glycoproteins is transforming our understanding of glycobiology and opening new avenues for therapeutic development. The chemoenzymatic, native chemical ligation, and solid-phase synthesis strategies outlined in these application notes provide researchers with a robust toolkit to construct well-defined glycoconjugates for a wide range of applications. By providing detailed protocols and comparative data, this document aims to facilitate the adoption of these powerful synthetic methods in academic and industrial research settings, ultimately accelerating the discovery and development of novel glycan-based diagnostics and therapeutics.

References

- 1. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives. | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Immunological Properties of N-Modified GM3 Antigens as Therapeutic Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

- 9. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. rapidnovor.com [rapidnovor.com]

- 11. Expeditious Chemoenzymatic Synthesis of Homogeneous N-Glycoproteins Carrying Defined Oligosaccharide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Glycoprotein Separation and Purification: Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 15. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 22. Recent Progress in the Solid-phase Synthesis of Glycopeptide: Ingenta Connect [ingentaconnect.com]

- 23. benthamdirect.com [benthamdirect.com]

- 24. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 25. benchchem.com [benchchem.com]

- 26. Glycoprotein Characterization Methods by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 27. Purification Methods of Glycoprotein - Creative Biolabs [creative-biolabs.com]

- 28. hplc.eu [hplc.eu]

- 29. HPLC Analysis of Glycans [sigmaaldrich.com]

- 30. Synthesis of an aminooxy derivative of the GM3 antigen and its application in oxime ligation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Glycosyl Donors in Carbohydrate Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge, essential for advancing our understanding of glycobiology and accelerating drug discovery. At the heart of this endeavor lies the glycosyl donor, a carbohydrate moiety activated at its anomeric center, poised to form a crucial glycosidic linkage with a glycosyl acceptor. The strategic selection and activation of a glycosyl donor are paramount, profoundly influencing reaction yields, stereochemical outcomes, and the overall efficiency of a synthetic route.

These application notes provide a comprehensive overview of the role of glycosyl donors, detailing their types, reactivity, and the experimental protocols for their use. Quantitative data are summarized for comparative analysis, and key experimental workflows are visualized to aid in the design and execution of glycosylation reactions.

Data Presentation: Comparative Performance of Common Glycosyl Donors

The efficacy of a glycosylation reaction is a multifactorial equation, with the choice of glycosyl donor being a critical variable. The following tables provide a comparative summary of the performance of major classes of glycosyl donors, with data collated from various studies. It is important to note that reaction outcomes are highly dependent on the specific donor, acceptor, protecting groups, and reaction conditions employed.[1]

| Glycosyl Donor Class | Leaving Group | Typical Activator(s) | General Reactivity | Typical Yields (%) | Typical Stereoselectivity (α:β) | Key Advantages | Key Disadvantages |

| Glycosyl Halides | -Br, -Cl | Ag₂O, AgOTf, Hg(CN)₂ | High | 60-90 | Variable, often requires neighboring group participation for high stereoselectivity | Well-established, readily prepared | Stoichiometric toxic metal promoters, anomeric instability |

| Thioglycosides | -SPh, -SEt | NIS/TfOH, BSP/Tf₂O | Tunable (Armed/Disarmed) | 70-95 | Variable, influenced by protecting groups and conditions | Stable, versatile, suitable for orthogonal and one-pot strategies | Unpleasant odor, requires thiophilic promoters |

| Trichloroacetimidates | -OC(=NH)CCl₃ | TMSOTf, BF₃·OEt₂ | High | 75-95 | Good, influenced by solvent and protecting groups | Highly reactive, crystalline and stable donors | Byproduct removal can be challenging |

| Glycosyl Phosphates | -OPO(OR)₂ | TMSOTf | Versatile | 70-90 | Good for β-linkages | Stable, can be used in one-pot strategies | Preparation of donor can be multi-step |

Table 1: Performance Data for Common Glycosyl Donors. This table summarizes the general characteristics and performance of widely used glycosyl donors. Data compiled from multiple sources.[1][2][3][4]

| Donor Protecting Group | Principle | Relative Reactivity | Typical Glycosylation Conditions |

| Per-O-benzyl (Bn) | Armed | High | Mild activation (e.g., low concentration of Lewis acid) |

| Per-O-acetyl (Ac) | Disarmed | Low | Stronger activation required |

| 4,6-O-Benzylidene | Disarmed (conformational) | Low | Stronger activation required |

| Per-O-silyl (TBDMS, TIPS) | Superarmed | Very High | Very mild activation, can be too reactive |

Table 2: Influence of Protecting Groups on Glycosyl Donor Reactivity. The "armed-disarmed" principle dictates that electron-donating groups (e.g., benzyl ethers) "arm" the donor for higher reactivity, while electron-withdrawing groups (e.g., acetyl esters) "disarm" it.[5][6]

Experimental Protocols

Detailed methodologies for key glycosylation reactions are provided below. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: Koenigs-Knorr Glycosylation using a Glycosyl Bromide

The Koenigs-Knorr reaction is a classical method for glycosidic bond formation.[7] This protocol describes the silver oxide-promoted glycosylation of a glycosyl acceptor with an acetobromoglucose donor.

Materials:

-

Acetobromoglucose (glycosyl donor)

-

Glycosyl acceptor (e.g., an alcohol or another sugar with a free hydroxyl group)

-

Silver(I) oxide (Ag₂O)

-

Anhydrous dichloromethane (DCM) or toluene

-

Activated 4 Å molecular sieves

-

Celite®

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (1.0 equiv.) and activated 4 Å molecular sieves.

-

Add anhydrous DCM or toluene to the flask and stir the suspension for 30 minutes at room temperature.

-

In a separate flask, dissolve the acetobromoglucose donor (1.2 equiv.) in anhydrous DCM or toluene.

-

Add the glycosyl donor solution to the acceptor suspension.

-

Add silver(I) oxide (2.0 equiv.) to the reaction mixture in portions over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove silver salts.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Schmidt Glycosylation using a Trichloroacetimidate Donor

The Schmidt glycosylation is a powerful and widely used method that employs highly reactive glycosyl trichloroacetimidate donors.[8]

Materials:

-

Glycosyl trichloroacetimidate (donor)

-

Glycosyl acceptor

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (activator)

-